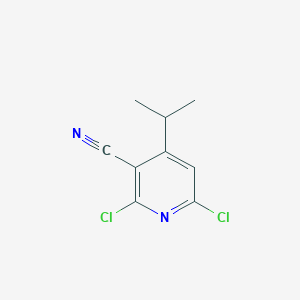

2,6-Dichloro-4-isopropylnicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-propan-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2/c1-5(2)6-3-8(10)13-9(11)7(6)4-12/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFVSBDQCMUTKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=C1C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2,6 Dichloro 4 Isopropylnicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring

The structure of 2,6-dichloro-4-isopropylnicotinonitrile, featuring two halogen atoms on an electron-poor pyridine ring, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The nitrogen atom within the ring, along with the electron-withdrawing nitrile group, activates the C-2 and C-6 positions towards attack by nucleophiles. This process typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the expulsion of a chloride ion to restore aromaticity. nih.gov

Regioselectivity and Chemo-selectivity Investigations

In molecules with two identical leaving groups, such as the two chlorine atoms in this compound, the site of nucleophilic attack is determined by the electronic and steric influences of the other ring substituents. The C-2 and C-6 positions are electronically activated for substitution. However, the regiochemical outcome of the reaction—whether the nucleophile replaces the chlorine at C-2 or C-6—is dictated by the directing effects of the substituents at the C-3 (nitrile) and C-4 (isopropyl) positions.

Research on a series of 3-substituted 2,6-dichloropyridines has provided significant insights into these directing effects. researchgate.net Studies have shown that the nature of the substituent at the 3-position plays a crucial role in determining the site of substitution. Specifically, electron-withdrawing groups like the cyano group (-CN) have been found to direct incoming nucleophiles preferentially to the C-6 position. researchgate.net This is attributed to the inductive electron-withdrawing effect of the nitrile group, which makes the adjacent C-2 position more electron-deficient and thus more susceptible to initial attack. stackexchange.com Conversely, the bulky isopropyl group at the C-4 position may exert a steric hindrance effect, potentially favoring attack at the less hindered position. In related dichloropyrimidine systems, computational studies using Density Functional Theory (DFT) have been employed to predict regioselectivity by analyzing the energies of transition states and the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxiapptec.com

Table 1: Influence of 3-Substituent on Regioselectivity in SNAr of 2,6-Dichloropyridines

| 3-Substituent | Nucleophile | Solvent | Product Ratio (6-isomer : 2-isomer) | Reference |

|---|---|---|---|---|

| -CN | 1-Methylpiperazine | Acetonitrile | 9 : 1 | researchgate.net |

| -CF₃ | 1-Methylpiperazine | Acetonitrile | 9 : 1 | researchgate.net |

| -COOCH₃ | 1-Methylpiperazine | Acetonitrile | 1 : 9 | researchgate.net |

| -CONH₂ | 1-Methylpiperazine | Acetonitrile | 1 : 9 | researchgate.net |

This interactive table summarizes experimental data showing how different electron-withdrawing groups at the 3-position of a 2,6-dichloropyridine (B45657) ring direct the regioselectivity of nucleophilic attack.

Influence of Leaving Groups and Nucleophile Structure

The rate and efficiency of SNAr reactions are highly dependent on the nature of both the leaving group and the attacking nucleophile. For halo-substituted pyridines, the reactivity order is typically F > Cl > Br > I. nih.gov This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which disrupts aromaticity. Highly electronegative atoms like fluorine strongly polarize the carbon-halogen bond, making the carbon atom more electrophilic and accelerating the nucleophilic attack. nih.gov In this compound, the two chlorine atoms serve as effective leaving groups.

The structure and reactivity of the nucleophile are also critical. A wide range of nucleophiles can be employed in SNAr reactions with activated heteroaryl chlorides. Common examples include primary and secondary amines, alkoxides, and thiolates. nih.gov The nucleophilicity of these species influences the reaction conditions required; for instance, less reactive amines may require higher temperatures or palladium catalysis, though SNAr on highly activated substrates can often proceed without a metal catalyst. nih.gov The basicity of the nucleophile can also be a factor, as stronger bases can facilitate the reaction. researchgate.net

Electrophilic Aromatic Substitution Pathways (Theoretical)

In contrast to its high reactivity towards nucleophiles, the pyridine ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from several factors. The ring nitrogen is electronegative and behaves like an electron-withdrawing group, reducing the electron density of the ring system. This effect is compounded by the two chlorine atoms and the nitrile group, which are also potent deactivating groups. youtube.com

Theoretical considerations suggest that any potential EAS reaction would be extremely sluggish and require harsh conditions. If a reaction were to occur, the regiochemical outcome would be directed by the only activating group on the ring: the C-4 isopropyl group. As an alkyl group, it is an ortho, para-director. youtube.com Since the para position is occupied by the ring nitrogen, electrophilic attack would theoretically be directed to the C-3 and C-5 positions (ortho to the isopropyl group). However, the overwhelming deactivating effects of the other substituents make this pathway largely unfavorable. DFT calculations on similarly substituted electron-deficient heterocycles confirm a high activation energy barrier for electrophilic attack. ijcce.ac.ir

Reactions Involving the Nitrile Functionality

The nitrile (-C≡N) group in this compound is a versatile functional handle that can undergo several important chemical transformations, independent of the reactions on the pyridine ring.

Hydrolysis and Amidation Reactions

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. chemistrysteps.com This reaction typically proceeds through an amide intermediate. For instance, the acid-catalyzed hydrolysis of the closely related compound 2,6-dichloro-5-fluoro-3-cyanopyridine to its corresponding nicotinic acid has been documented. The process involves heating the nitrile in the presence of a strong acid like sulfuric acid. The reaction kinetics are sensitive to temperature and acid concentration, with the corresponding carboxamide being formed as an intermediate. nih.govnih.gov Prolonged reaction times or higher temperatures are generally required to drive the hydrolysis to completion.

Table 2: Exemplary Data on Acid Hydrolysis of a Dichlorocyanopyridine Analog

| Reaction Time (hours) | Unreacted Nitrile (%) | Carboxamide Intermediate (%) | Carboxylic Acid Product (%) |

|---|---|---|---|

| 16 | 39.3 | Not specified | ~51.5 |

| 32 | 23.4 | 3.2 | Not specified |

This interactive table presents data from a patent on a related compound, illustrating the progression of nitrile hydrolysis over time, including the presence of the amide intermediate.

Reduction and Alkylation of the Nitrile Group

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). A variety of reducing agents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a common choice. chemistrysteps.com Milder and more selective reagents have also been developed. For example, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to effectively reduce a wide range of aromatic nitriles. nih.gov The reduction of benzonitriles bearing electron-withdrawing groups, such as 2,4-dichlorobenzonitrile, proceeds with high yield under relatively mild conditions. nih.gov This suggests that this compound would be a suitable substrate for this transformation.

Alkylation of the nitrile group is also a possible transformation. Reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, results in the formation of an imine intermediate after addition across the carbon-nitrogen triple bond. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com This two-step sequence provides a method for converting the nitrile functionality into a carbonyl group with the addition of a new carbon-carbon bond.

Cycloaddition Reactions of the Nitrile (e.g., 1,3-dipolar cycloadditions)

The nitrile functional group in this compound serves as a potential dipolarophile for cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole, which is a three-atom, four-π-electron system, reacting with a dipolarophile (in this case, the C≡N triple bond) to form a five-membered heterocyclic ring. chesci.comwikipedia.orgorganic-chemistry.org The reaction is a concerted, pericyclic process, classified as a [π4s + π2s] cycloaddition, analogous to the Diels-Alder reaction. chesci.comorganic-chemistry.org

A prominent example is the Huisgen 1,3-dipolar cycloaddition, which provides a versatile route to various five-membered heterocycles. wikipedia.orgorganic-chemistry.org When a nitrile like this compound acts as the dipolarophile, it can react with various 1,3-dipoles. For instance, reaction with an organic azide (B81097) (R-N₃) would yield a tetrazole ring, while reaction with a nitrile oxide (R-CNO) would produce a 1,2,4-oxadiazole.

The feasibility and rate of these cycloadditions are governed by Frontier Molecular Orbital (FMO) theory. mdpi.comslideshare.net The reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (Type I), or the LUMO of the dipole and the HOMO of the dipolarophile (Type III). chesci.comslideshare.net The electronic nature of the substituents on both the 1,3-dipole and the nicotinonitrile ring influences these orbital energies. The electron-withdrawing chloro and cyano groups on the pyridine ring of this compound lower the energy of its LUMO, potentially making it more reactive toward HOMO-controlled (nucleophilic) dipoles like azomethine ylides or diazoalkanes. slideshare.net

Transformations of the Isopropyl Group

Oxidation and Reduction Reactions

The isopropyl group attached to the pyridine ring presents a site for selective transformations. The tertiary carbon-hydrogen bond within the isopropyl moiety is particularly susceptible to oxidation due to the stability of the resulting tertiary radical or carbocation intermediate.

Oxidation: Studies on similar compounds, such as 4-isopropylpyridine, have shown that the isopropyl group can undergo aerobic oxidation. nih.gov In the presence of air, 4-isopropylpyridine can be oxidized to form 4-isopropylpyridine hydroperoxide, highlighting the reactivity of the tertiary C-H bond. nih.gov This suggests that this compound could undergo similar transformations under oxidative conditions, potentially yielding the corresponding hydroperoxide or tertiary alcohol. The presence of electron-withdrawing groups on the pyridine ring may influence the rate and selectivity of such oxidation reactions.

Reduction: The isopropyl group itself is generally stable under typical reducing conditions used for other functional groups on the pyridine ring, such as the reduction of a nitro group. researchgate.net However, the electrochemical properties of the pyridine ring can be influenced by the alkyl substituent. In studies of various pyridine derivatives, electron-donating substituents like the isopropyl group can make reduction reactions more challenging by increasing the electron density on the ring. mdpi.com Conversely, the strongly electron-withdrawing chloro and nitrile groups on this compound would make the pyridine ring more susceptible to reduction, a process that would likely occur without affecting the saturated isopropyl side chain.

Halogenation of the Alkyl Side Chain

While direct electrophilic halogenation of pyridine typically occurs on the ring, halogenation of the alkyl side chain can be achieved through radical pathways. researchgate.netgoogle.com For this compound, the tertiary hydrogen on the isopropyl group is the most likely site for radical abstraction, leading to selective halogenation at this position.

This type of reaction is generally initiated by UV light or a radical initiator (e.g., AIBN) in the presence of a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The process involves the formation of a stable tertiary benzylic-type radical, which then reacts with a halogen source to form the halogenated product. A potential reaction is shown below:

Reaction: this compound + NBS → 2,6-Dichloro-4-(2-bromo-2-propyl)nicotinonitrile

Direct chlorination of pyridines with alkyl side chains under certain conditions can also lead to side-chain halogenation, although controlling the selectivity between ring and side-chain functionalization can be challenging. google.com

Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The two chlorine atoms on the pyridine ring of this compound are excellent handles for metal-mediated cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular complexity. rsc.orgmdpi.com The Suzuki-Miyaura and Sonogashira reactions are particularly powerful tools for this purpose. mdpi.comwikipedia.org

Utilization of Pyridine Halides in Cross-Coupling

The reactivity of the two chloro-substituents at the C2 and C6 positions is not identical. In dihalopyridines, the site-selectivity of cross-coupling is influenced by steric and electronic factors. rsc.org Generally, for 2,6-dihalopyridines, the first coupling reaction occurs preferentially at one of the halo-positions, allowing for sequential, selective functionalization. rsc.orgscispace.com

In Suzuki-Miyaura reactions, studies on related 2,6-dichloropyridine systems show that mono-coupling can be achieved efficiently. rsc.org The relative reactivity of the C2 and C6 positions in this compound would be influenced by the electronic effects of the cyano group at C3 and the isopropyl group at C4. The electron-withdrawing nature of the nitrile group would increase the electrophilicity of the adjacent C2 position, potentially making it more susceptible to oxidative addition by the palladium catalyst. This allows for controlled, stepwise reactions where one chlorine is substituted first, followed by a second, different coupling partner at the remaining chlorine position. scispace.com

The table below summarizes typical conditions for Suzuki-Miyaura reactions involving dichloropyridine substrates.

| Catalyst | Base | Solvent | Temperature (°C) | Outcome |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | Mono- or di-arylation |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80-100 | Selective mono-arylation |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | High-yield di-arylation |

This interactive table is based on data from analogous dihalopyridine systems.

Introduction of Diverse Aromatic and Aliphatic Moieties

Metal-catalyzed cross-coupling reactions provide a robust platform for introducing a vast range of chemical functionalities onto the nicotinonitrile core.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the dichloropyridine with organoboron compounds, such as boronic acids or esters. It is highly versatile for introducing both aromatic and aliphatic groups. youtube.com A wide variety of aryl and heteroaryl boronic acids, bearing diverse functional groups, can be coupled to introduce substituted phenyl, pyridyl, thienyl, and other aromatic systems. rsc.orgmdpi.com Vinylboronic acids can also be used to install alkenyl moieties.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is an efficient method for synthesizing arylalkynes and conjugated enynes. beilstein-journals.org Applying this to this compound would allow for the introduction of various substituted alkynyl groups at the C2 and/or C6 positions. These reactions are typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org The resulting alkynyl-substituted pyridines are valuable intermediates for further synthetic transformations.

The table below illustrates the scope of moieties that can be introduced via these cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Moiety Introduced | Typical Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | Aromatic (e.g., Phenyl, Tolyl) | Pd(PPh₃)₄ / Base |

| Suzuki-Miyaura | Heteroarylboronic acid | Heteroaromatic (e.g., Thienyl) | PdCl₂(dppf) / Base |

| Suzuki-Miyaura | Vinylboronic acid | Aliphatic (e.g., Styrenyl) | Pd(OAc)₂ / Ligand / Base |

| Sonogashira | Terminal alkyne | Aliphatic (e.g., Phenylethynyl) | PdCl₂(PPh₃)₂ / CuI / Amine |

This interactive table demonstrates the versatility of cross-coupling for introducing diverse chemical groups.

Derivatization Strategies and Analogue Synthesis Based on 2,6 Dichloro 4 Isopropylnicotinonitrile

Design Principles for Structural Modification and Analogue Generation

The design of analogues derived from 2,6-dichloro-4-isopropylnicotinonitrile is primarily guided by the inherent reactivity of the substituted pyridine (B92270) ring. The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, which are facilitated by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen. researchgate.netyoutube.comstackexchange.com The position of these chlorine atoms, ortho and para to the nitrogen, makes them activated towards nucleophilic attack. stackexchange.com

Key design principles for structural modification include:

Regioselectivity: The two chlorine atoms at C2 and C6 are electronically distinct, and their reactivity can be influenced by the steric hindrance imposed by the adjacent isopropyl group at C4. This allows for the potential for regioselective monosubstitution or disubstitution by carefully selecting nucleophiles and reaction conditions. researchgate.net For instance, bulkier nucleophiles may preferentially react at the less hindered C6 position.

Modulation of Electronic Properties: The introduction of various substituents in place of the chlorine atoms can significantly alter the electronic properties of the pyridine ring. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups will further decrease it. This modulation can be used to fine-tune the chemical and biological properties of the resulting analogues.

Introduction of Functional Groups: Derivatization allows for the introduction of a wide array of functional groups, including but not limited to, alkyl, aryl, heteroaryl, and nitrogen-containing heterocyclic moieties. These functional groups can serve as handles for further chemical transformations or can be designed to interact with specific biological targets.

Stereochemical Considerations: The introduction of chiral substituents or the use of stereoselective reactions can lead to the synthesis of enantiomerically pure or enriched analogues. This is particularly important in medicinal chemistry, where the stereochemistry of a molecule can be critical for its biological activity. mdpi.com

Synthesis of Halogen-Modified Analogues

The selective modification of the halogen atoms on the this compound core can be achieved through various synthetic methodologies. While direct fluorination or iodination of the dichloropyridine is challenging, sequential substitution reactions offer a more controlled approach to introduce other halogens.

One common strategy involves the nucleophilic substitution of one or both chlorine atoms with other halides. For instance, the reaction with potassium fluoride (B91410) in an aprotic polar solvent at elevated temperatures can potentially yield the corresponding fluoro-substituted analogues. Similarly, reaction with sodium iodide could lead to the iodo-substituted derivatives, which are valuable intermediates for cross-coupling reactions.

Another approach is to leverage the differential reactivity of the C-Cl and C-Br bonds in cross-coupling reactions. For example, if a bromo-chloro-substituted precursor were available, the C-Br bond would preferentially react in palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond intact for subsequent modifications. rsc.org

| Reaction Type | Reagents and Conditions | Expected Product | Reference(s) |

| Nucleophilic Fluorination | KF, aprotic polar solvent (e.g., DMSO, DMF), high temperature | 2-Chloro-6-fluoro-4-isopropylnicotinonitrile or 2,6-Difluoro-4-isopropylnicotinonitrile | General knowledge of SNAr |

| Finkelstein Reaction | NaI, acetone (B3395972) or acetonitrile, reflux | 2-Chloro-6-iodo-4-isopropylnicotinonitrile or 2,6-Diiodo-4-isopropylnicotinonitrile | General knowledge of halogen exchange reactions |

Synthesis of Alkyl/Aryl/Heteroaryl Substituted Analogues

The introduction of alkyl, aryl, and heteroaryl substituents in place of the chlorine atoms is a cornerstone of derivatization strategies for 2,6-dichloropyridines. Palladium-catalyzed cross-coupling reactions are the most powerful tools for achieving these transformations.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds between the dichloropyridine core and various boronic acids or esters. By employing a suitable palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₂CO₃), a wide range of aryl and heteroaryl groups can be introduced at the C2 and/or C6 positions. rsc.orgresearchgate.netstudfile.netmdpi.comlibretexts.org The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org

Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling is the method of choice. This reaction utilizes a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base to couple terminal alkynes with the dichloropyridine. rsc.orgconsensus.apprsc.orgwikipedia.orgorganic-chemistry.org This methodology allows for the synthesis of a diverse array of alkynylpyridine derivatives.

Stille Coupling: Although less common due to the toxicity of organotin reagents, the Stille coupling can also be employed for the introduction of various organic groups.

| Reaction | Catalyst System | Coupling Partner | Typical Product | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Heteroarylboronic acid | 2-Aryl-6-chloro-4-isopropylnicotinonitrile | rsc.orgresearchgate.netstudfile.netmdpi.comlibretexts.org |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Terminal alkyne | 2-Alkynyl-6-chloro-4-isopropylnicotinonitrile | rsc.orgconsensus.apprsc.orgwikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Pd₂(dba)₃, ligand, base | Amine | 2-Amino-6-chloro-4-isopropylnicotinonitrile | wikipedia.orgresearchgate.netrug.nlorganic-chemistry.orglibretexts.org |

Introduction of Nitrogen-Containing Heterocycles (e.g., Triazoles, Pyrazoles)

The synthesis of analogues bearing nitrogen-containing heterocycles, such as triazoles and pyrazoles, can be achieved through several synthetic routes starting from this compound.

Synthesis of Triazolyl Analogues: One common method involves the initial substitution of a chlorine atom with an azide (B81097) group via nucleophilic aromatic substitution with sodium azide. The resulting azido-pyridine can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a ruthenium-catalyzed reaction with a terminal alkyne to afford the corresponding 1,2,3-triazole derivative. nih.govnih.govresearchgate.net Alternatively, direct substitution with a pre-formed triazole anion can be employed.

Synthesis of Pyrazolyl Analogues: Pyrazolyl-substituted pyridines can be synthesized by the direct nucleophilic substitution of a chlorine atom with a pyrazole (B372694). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole. researchgate.netnih.govosi.lvmdpi.com The regioselectivity of the substitution can be influenced by the reaction conditions and the substitution pattern on the pyrazole ring.

| Heterocycle | Synthetic Strategy | Key Reagents | Intermediate/Product | Reference(s) |

| 1,2,3-Triazole | SNAr followed by Cycloaddition | 1. NaN₃ 2. Terminal alkyne, Cu(I) catalyst | 2-Azido-6-chloro-4-isopropylnicotinonitrile, then 2-(1,2,3-triazol-1-yl)-6-chloro-4-isopropylnicotinonitrile | nih.govnih.govresearchgate.net |

| Pyrazole | Direct SNAr | Pyrazole, base (e.g., K₂CO₃) | 2-(Pyrazol-1-yl)-6-chloro-4-isopropylnicotinonitrile | researchgate.netnih.govosi.lvmdpi.com |

Stereochemical Control and Chirality in Derivatization

Achieving stereochemical control in the derivatization of this compound is essential for the synthesis of chiral analogues. This can be accomplished through several strategies:

Use of Chiral Nucleophiles or Coupling Partners: The reaction of the dichloropyridine with enantiomerically pure nucleophiles or chiral boronic acids in cross-coupling reactions will lead to the formation of diastereomeric or enantiomeric products.

Asymmetric Catalysis: The use of chiral ligands in palladium-catalyzed cross-coupling reactions can induce enantioselectivity in the formation of C-C or C-N bonds, leading to the synthesis of non-racemic products. mdpi.com

Derivatization of the Isopropyl Group: While the core derivatization focuses on the C2 and C6 positions, stereocenters could potentially be introduced by functionalizing the isopropyl group, although this would require more complex synthetic routes.

Resolution of Racemates: In cases where a racemic mixture of a chiral derivative is obtained, classical resolution techniques using chiral resolving agents or chiral chromatography can be employed to separate the enantiomers.

The development of stereoselective dearomatization reactions of pyridines also presents an advanced strategy for introducing chirality onto the pyridine ring itself, potentially leading to novel chiral scaffolds derived from this compound. mdpi.com

Mechanistic Elucidation of Key Transformations Involving 2,6 Dichloro 4 Isopropylnicotinonitrile

Detailed Reaction Pathway Investigations

No specific studies detailing the reaction pathways of 2,6-dichloro-4-isopropylnicotinonitrile were found in the public domain.

Transition State Analysis and Energy Profiles

Information regarding transition state analysis or the energy profiles for reactions involving this compound is not available in published literature.

Role of Intermediates and Reaction Catalysis

There is no available research on the specific intermediates formed during transformations of this compound or the catalytic processes that may be involved.

Kinetic and Thermodynamic Studies of Transformations

No kinetic or thermodynamic data for the transformations of this compound has been publicly reported.

Computational and Theoretical Investigations of 2,6 Dichloro 4 Isopropylnicotinonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to model 2,6-dichloro-4-isopropylnicotinonitrile. DFT, particularly with functionals like B3LYP, is often used for its balance of accuracy and computational cost in studying organic molecules.

Electronic Structure, Molecular Orbitals, and Charge Distribution

A primary goal of quantum chemical calculations would be to elucidate the electronic characteristics of this compound. This involves:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. For substituted nicotinonitriles, the HOMO is typically distributed over the pyridine (B92270) ring, while the LUMO may be localized on the π-system, influenced by the electron-withdrawing chloro and cyano groups.

Charge Distribution: Calculating the partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) would reveal the charge distribution across the molecule. The electronegative chlorine atoms and the nitrogen of the nitrile group would be expected to carry negative charges, while the carbon atoms bonded to them would be electrophilic. A Molecular Electrostatic Potential (MEP) map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Rotational Barriers

The presence of the isopropyl group introduces conformational flexibility. Computational studies would investigate:

Rotational Isomers (Conformers): By systematically rotating the isopropyl group relative to the pyridine ring, a potential energy surface can be generated. This would identify the most stable conformer(s) and any higher-energy isomers.

Rotational Barriers: The calculations would determine the energy required to rotate the isopropyl group around the C-C bond connecting it to the pyridine ring. This information is important for understanding the molecule's dynamic behavior and steric hindrance around the 4-position.

Prediction of Reactivity Sites and Reaction Pathways

DFT calculations are powerful tools for predicting chemical reactivity.

Reactivity Indices: Fukui functions or condensed dual descriptors would be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, the carbon atoms attached to the chlorine atoms are expected to be primary sites for nucleophilic substitution.

Reaction Pathway Modeling: For a specific reaction, such as nucleophilic aromatic substitution, the transition state structures and their corresponding activation energies could be calculated. This would provide a detailed mechanistic understanding of the reaction, explaining, for example, why substitution might occur preferentially at one of the chlorinated positions over the other.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase (e.g., in a solvent or interacting with other molecules). An MD simulation of this compound would involve:

Force Field Development: A classical force field, which describes the potential energy of the system as a function of atomic positions, would be required.

Simulation in Solution: Placing the molecule in a simulation box with explicit solvent molecules (e.g., water, methanol) would allow for the study of solvation effects and the structure of the solvent around the solute.

Intermolecular Interactions: Analysis of the simulation trajectories would reveal the nature and strength of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if interacting with protic solvents or other molecules with hydrogen bond donors/acceptors). This is crucial for understanding its physical properties like solubility and for modeling its interaction with biological targets. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR models are statistical methods that correlate the structural features of molecules (described by molecular descriptors) with their reactivity or physical properties. nih.govresearchgate.net Although no specific models for this compound exist, one could be developed by:

Dataset Compilation: Gathering experimental data for a series of related nicotinonitrile derivatives.

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in the series.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest. Such a model could then be used to predict the properties of this compound.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict various types of spectra, which can aid in the identification and characterization of a compound.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. cheminfo.orgcheminfo.org This would result in a theoretical IR spectrum, which, after applying a scaling factor to account for systematic errors, could be compared with an experimental spectrum to confirm the structure. Key predicted peaks would include C-Cl stretching, C≡N (nitrile) stretching, C=C and C=N stretching of the pyridine ring, and C-H vibrations of the isopropyl group.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. youtube.com The predicted values for the different hydrogen and carbon atoms in this compound would be compared to experimental data to aid in peak assignment.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption of UV-visible light. This would provide the predicted λmax values and oscillator strengths, which characterize the molecule's UV-Vis absorption spectrum.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Dichloro 4 Isopropylnicotinonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the connectivity and chemical environment of each proton and carbon atom can be determined.

For 2,6-Dichloro-4-isopropylnicotinonitrile, ¹H NMR and ¹³C NMR spectra would provide definitive confirmation of its structure. The molecule's symmetry results in a simplified spectrum. The two methyl groups of the isopropyl substituent are chemically equivalent, as are the two chlorine atoms and the corresponding carbon atoms on the pyridine (B92270) ring.

Expected ¹H NMR Spectrum: The proton NMR spectrum is predicted to show three distinct signals:

A singlet for the proton at the C5 position of the pyridine ring.

A septet for the single methine proton (-CH) of the isopropyl group, split by the six equivalent protons of the two methyl groups.

A doublet for the six equivalent protons of the two methyl (-CH₃) groups, split by the single methine proton.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum is predicted to display seven unique signals, corresponding to each chemically distinct carbon atom in the molecule. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methine (CH), and quaternary carbons (C).

The following tables summarize the predicted NMR data for this compound.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.50 | Singlet | 1H | H-5 (Aromatic) |

| ~ 3.20 | Septet | 1H | -CH (CH₃)₂ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 165 | Quaternary (C) | C-4 |

| ~ 152 | Quaternary (C) | C-2, C-6 |

| ~ 120 | Methine (CH) | C-5 |

| ~ 115 | Quaternary (C) | -C N |

| ~ 108 | Quaternary (C) | C-3 |

| ~ 35 | Methine (CH) | -C H(CH₃)₂ |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure and stability.

For this compound (C₁₀H₈Cl₂N₂), the theoretical monoisotopic mass can be calculated precisely. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with M+2 and M+4 peaks appearing in an approximate ratio of 66:10 relative to the M⁺ peak, confirming the presence of two chlorine atoms.

Predicted HRMS Data:

Theoretical Exact Mass [M]⁺: 226.01155 u

Elemental Formula: C₁₀H₈Cl₂N₂

The fragmentation pathway would likely involve initial cleavage of the isopropyl group. Common fragmentation patterns would include the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or the loss of a propylene (B89431) molecule.

Predicted Key Fragments in Mass Spectrum

| m/z (Mass/Charge Ratio) | Possible Fragment | Description |

|---|---|---|

| 226.0116 | [C₁₀H₈Cl₂N₂]⁺ | Molecular Ion (M⁺) |

| 211.0880 | [C₉H₅Cl₂N₂]⁺ | Loss of a methyl group (M - CH₃)⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal how the molecules pack together in the crystal lattice, governed by various intermolecular forces. This information is crucial for understanding the physical properties of the solid material. While specific crystallographic data for this compound is not publicly available, the technique would be essential for a complete structural profile.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. It maps the electron distribution of a molecule within its crystalline environment, highlighting regions involved in close contacts. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular interactions.

For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:

Cl···H and Cl···N contacts: The electronegative chlorine atoms are likely to participate in weak hydrogen bonds or other close contacts with hydrogen atoms or the nitrile nitrogen of neighboring molecules.

C-H···π interactions: The hydrogen atoms of the isopropyl group could interact with the π-system of the pyridine ring of an adjacent molecule.

These interactions collectively dictate the stability and structure of the crystal.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties, such as melting point and solubility. Studies to identify potential polymorphs of this compound would involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate).

Co-crystallization is a technique where a target molecule is crystallized with a second, different molecule (a "coformer") to form a new crystalline solid with a defined stoichiometric ratio. The nitrile group and the pyridine nitrogen in this compound could potentially form hydrogen bonds or other supramolecular interactions with suitable coformers, leading to the formation of novel co-crystals with modified physicochemical properties.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. pesystems.cz The two techniques are complementary; some vibrations that are strong in FTIR are weak in Raman, and vice versa.

The analysis of this compound would show characteristic peaks corresponding to its key structural features.

Nitrile (C≡N) Stretch: This would be a sharp, intense peak in the FTIR spectrum and a moderately strong peak in the Raman spectrum.

Aromatic Ring Vibrations: The pyridine ring would give rise to several C=C and C=N stretching vibrations.

C-H Vibrations: The spectrum would show stretching and bending vibrations for the aliphatic C-H bonds of the isopropyl group and the aromatic C-H bond.

C-Cl Vibrations: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum.

Predicted Vibrational Frequencies for Key Functional Groups

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Expected Intensity (FTIR / Raman) |

|---|---|---|---|

| ~ 2230 | Nitrile (-C≡N) | Stretching | Strong / Medium |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium / Medium |

| 2980 - 2850 | Aliphatic C-H | Stretching | Strong / Strong |

| 1600 - 1450 | Aromatic C=C, C=N | Ring Stretching | Medium-Strong / Medium-Strong |

| 1470 - 1370 | Aliphatic C-H | Bending | Medium / Medium |

Role As a Precursor and Synthetic Building Block in Complex Chemical Systems

Integration into Multi-Step Organic Syntheses

The utility of 2,6-dichloro-4-isopropylnicotinonitrile in multi-step synthesis lies in the differential reactivity of its functional groups, which enables chemists to perform sequential and controlled chemical transformations. A typical synthetic plan involving this precursor would leverage the ability to selectively substitute the two chlorine atoms and subsequently modify the nitrile group.

While specific, complete multi-step syntheses of named target molecules starting from the isopropyl variant are not extensively detailed in publicly available literature, the general strategy can be outlined based on the well-established chemistry of analogous 2,6-dichloropyridine (B45657) systems. A hypothetical multi-step synthesis could proceed as follows:

Initial Regioselective Functionalization: The process would begin with a nucleophilic aromatic substitution reaction. The chlorine atom at the C6 position is generally more reactive than the one at the C2 position, allowing for the selective introduction of a first substituent.

Second Functionalization: Under different, often harsher, reaction conditions, the second chlorine atom at the C2 position can be replaced by another nucleophile. This stepwise approach allows for the creation of unsymmetrically substituted pyridine (B92270) rings.

Nitrile Group Transformation: In the final stages, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid, reduced to an aminomethyl group, or used as an electrophilic partner in cyclization reactions to form an adjacent fused ring.

This stepwise control over the introduction of different functionalities makes the molecule an ideal starting material for building complex products where precise substituent placement is critical.

Use in the Construction of Diverse Heterocyclic Frameworks

The this compound core is an excellent precursor for the synthesis of various fused and substituted heterocyclic systems. The reactivity of the chloro- and cyano- groups provides direct pathways to annulated products. Based on the reactivity of the closely related 2,6-dichloro-4-methylnicotinonitrile, several powerful transformations can be reliably inferred for the isopropyl analog. researchgate.net

One of the primary applications is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This is typically achieved by a two-step process:

Hydrazination: Regioselective substitution of the C6-chloro group with hydrazine (B178648) hydrate (B1144303) yields a 6-hydrazinyl-2-chloro-4-isopropylnicotinonitrile intermediate.

Cyclocondensation: The resulting intermediate is then reacted with a 1,3-dicarbonyl compound. The hydrazine moiety and the nitrile group participate in a cyclization and condensation reaction to form the fused pyrazole (B372694) ring, yielding the pyrazolo[3,4-b]pyridine framework. researchgate.net

Another important application is the synthesis of 1,2,3-triazoles. This transformation involves converting the chloro groups into azides, followed by a cyclization reaction. For instance, treatment of the dichloro compound with sodium azide (B81097) can lead to a diazido intermediate. This intermediate can then react with 1,3-dicarbonyl compounds in the presence of a base like triethylamine (B128534) to form the corresponding 1,2,3-triazole derivatives. researchgate.net

The following table summarizes key transformations used to construct new heterocyclic frameworks from this type of scaffold.

| Starting Scaffold Type | Reagents | Resulting Heterocyclic Framework | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-alkylnicotinonitrile | 1. Hydrazine hydrate 2. 1,3-Diketones | 3-Amino-4-alkyl-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridine | researchgate.net |

| 2,6-Dichloro-4-alkylnicotinonitrile | 1. Sodium azide 2. 1,3-Dicarbonyl compounds, Et3N | 1,2,3-Triazoles fused or substituted onto the pyridine ring | researchgate.net |

| 2,6-Dichloro-4-alkylnicotinonitrile | Malononitrile dimer, Triethylamine | Substituted aminopyridine derivative via regioselective substitution | researchgate.net |

Strategies for Utilizing the Nicotinonitrile Core in Target Molecule Synthesis

The strategic value of the this compound core in synthesis is rooted in the predictable and controllable reactivity of its functional groups.

Regioselective Substitution: The most critical aspect is the regioselectivity of nucleophilic aromatic substitution at the C2 and C6 positions. wikipedia.org The chlorine atom at C6 is generally more susceptible to nucleophilic attack than the C2 chlorine. This differential reactivity is a known phenomenon in related halopyrimidine and dichloropyridine systems and is attributed to the electronic influence of the ring nitrogen and the cyano group. researchgate.netscispace.com This allows for a planned, stepwise synthesis where different nucleophiles can be introduced sequentially. For example, a "softer" nucleophile might be used under milder conditions to substitute the C6 position, followed by a "harder" nucleophile under more forcing conditions to substitute the C2 position. researchgate.net

Versatility of the Nitrile Group: The nitrile group is a key synthetic handle. It is relatively unreactive under the conditions typically used for nucleophilic substitution of the chlorine atoms, allowing it to be carried through several synthetic steps. Once the desired pyridine core substitution pattern is achieved, the nitrile can be transformed. Common strategies include:

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a primary amide (carboxamide) and subsequently to a carboxylic acid.

Reduction: Catalytic hydrogenation or reduction with metal hydrides can convert the nitrile to a primary amine (aminomethyl group).

Cyclization Reactions: The nitrile group can act as an electrophile or participate in cycloaddition reactions, enabling the formation of fused rings, such as the pyrazole ring in the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net

Influence of the Isopropyl Group: The C4-isopropyl group is largely a sterically bulky and electronically donating spectator group. Its primary role is to impart specific physical properties (like solubility) and to create a particular steric environment around the reactive sites, which can influence the kinetics and outcomes of reactions at the adjacent C3 and C5 positions.

Development of Libraries of Novel Chemical Entities from this compound

In modern drug discovery and materials science, the synthesis of chemical libraries around a common core or scaffold is a powerful strategy for exploring chemical space and identifying compounds with desired properties. griffith.edu.aunih.gov This approach, often termed diversity-oriented synthesis, relies on a central building block that has multiple, orthogonally reactive sites.

This compound is an ideal scaffold for such library development due to its three distinct points of diversification:

C6 Position: Highly reactive towards a wide range of nucleophiles (O-, N-, S-, and C-based).

C2 Position: Reactive towards a second set of nucleophiles, often under different conditions.

C3-Nitrile Group: Can be converted into several other functional groups.

By systematically varying the reactants applied at each of these positions, a large and diverse library of compounds can be generated from a single starting material. For example, a combinatorial approach could involve reacting the dichloronicotinonitrile scaffold with a set of 10 different amines at the C6 position, followed by reacting each of those 10 products with a set of 10 different alcohols at the C2 position, and finally converting the nitrile group in each of the resulting 100 compounds into three different functional groups. This would generate a library of 300 unique molecules.

The following table illustrates a conceptual framework for generating a chemical library from the this compound scaffold.

| Diversification Point | Reaction Type | Example Reactant Set (R-Nu) | Resulting Moiety |

|---|---|---|---|

| C6-Cl | Nucleophilic Aromatic Substitution (SNAr) | Alcohols (R-OH), Amines (R-NH2), Thiols (R-SH) | -OR, -NHR, -SR |

| C2-Cl | Nucleophilic Aromatic Substitution (SNAr) | A different set of Alcohols (R'-OH), Amines (R'-NH2), etc. | -OR', -NHR', etc. |

| C3-CN | Hydrolysis / Reduction | H3O+ / H2, Pd/C | -COOH / -CH2NH2 |

This strategy allows for the rapid generation of novel chemical entities with diverse structural and electronic properties, which can then be screened for biological activity or other functional applications. nih.gov

Environmental Chemistry of 2,6 Dichloro 4 Isopropylnicotinonitrile: Degradation and Fate Chemical Aspects

Photodegradation Mechanisms and Products

Photodegradation, the breakdown of compounds by light, is a critical process in the environmental fate of many organic molecules. For 2,6-dichloro-4-isopropylnicotinonitrile, photodegradation in aqueous environments and on soil surfaces is anticipated to be a significant transformation pathway. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons within the molecule, initiating a series of reactions that result in its degradation.

The primary photodegradation mechanism for chlorinated aromatic compounds often involves the reductive dehalogenation of the carbon-chlorine bond. In the case of this compound, this would involve the cleavage of one or both C-Cl bonds, leading to the formation of mono-chloro or fully dechlorinated derivatives. This process can be influenced by the presence of photosensitizers in the environment, such as humic acids, which can accelerate the degradation rate.

Another potential photodegradation pathway is the photo-oxidation of the isopropyl group. This could lead to the formation of various oxygenated products, such as alcohols, ketones, or carboxylic acids. The nitrile group (-CN) may also undergo photo-hydrolysis to form an amide (-CONH2) and subsequently a carboxylic acid (-COOH).

Based on studies of analogous compounds like 2-chloropyridine, a range of photoproducts can be expected. While direct photolysis in water can be slow, the presence of radical species, such as hydroxyl radicals (•OH), can significantly enhance degradation. These radicals can attack the pyridine (B92270) ring, leading to hydroxylation and eventual ring cleavage.

Table 1: Predicted Photodegradation Products of this compound

| Potential Product | Formation Pathway |

| 2-Chloro-4-isopropyl-6-hydroxynicotinonitrile | Reductive dechlorination and hydroxylation |

| 6-Chloro-4-isopropylnicotinamide | Photo-hydrolysis of the nitrile group |

| 2,6-Dichloro-4-(2-hydroxypropan-2-yl)nicotinonitrile | Oxidation of the isopropyl group |

| Monochloro-isopropyl-nicotinonitrile isomers | Reductive dehalogenation |

| 4-Isopropylnicotinonitrile | Complete reductive dehalogenation |

Abiotic Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The rate of hydrolysis is highly dependent on pH and temperature. For this compound, two primary sites are susceptible to hydrolysis: the chlorine substituents on the pyridine ring and the nitrile group.

The chlorine atoms attached to the pyridine ring are generally resistant to hydrolysis under neutral pH conditions. However, under more extreme acidic or alkaline conditions, nucleophilic substitution of a chlorine atom with a hydroxyl group can occur, leading to the formation of chlorohydroxypyridine derivatives.

The nitrile group is also susceptible to hydrolysis. This reaction typically proceeds in two steps: first, the nitrile is converted to an amide, and then the amide is further hydrolyzed to a carboxylic acid. This process can be catalyzed by both acids and bases.

Table 2: Predicted Abiotic Hydrolysis Pathways and Products

| Pathway | Conditions | Primary Products |

| Nitrile Hydrolysis | Acidic or alkaline | 2,6-Dichloro-4-isopropylnicotinamide |

| Amide Hydrolysis | Acidic or alkaline | 2,6-Dichloro-4-isopropylnicotinic acid |

| Dechlorination-Hydroxylation | Strong acidic or alkaline | 2-Chloro-6-hydroxy-4-isopropylnicotinonitrile |

Chemical Stability in Various Environmental Matrices

The persistence of this compound in the environment will be determined by its stability in different matrices, primarily soil and water.

In aquatic environments , its stability will be influenced by factors such as pH, temperature, and the presence of other chemical species. As discussed, hydrolysis and photodegradation are expected to be the main degradation pathways. The presence of dissolved organic matter can affect its fate by acting as a photosensitizer or by sorbing the compound, potentially reducing its bioavailability for degradation.

In soil , the fate of this compound is more complex. Sorption to soil organic matter and clay particles is likely to be a significant process, which can decrease its mobility and bioavailability. The extent of sorption will depend on the soil's organic carbon content, clay content, and pH. Chemical degradation in soil can occur through hydrolysis, although the rates are expected to be slow. The presence of metal oxides and other reactive mineral surfaces in soil could potentially catalyze degradation reactions. Chlorinated pyridines, in general, have been found to be relatively resistant to microbial degradation, suggesting that abiotic processes may be more significant for their transformation in the environment.

Predictive Modeling for Environmental Persistence and Transformation

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental fate of chemicals when experimental data is limited. These models use the chemical structure of a compound to predict its physicochemical properties and degradation rates.

For this compound, QSAR models can be used to estimate key parameters that influence its environmental persistence, such as its octanol-water partition coefficient (Kow), which indicates its tendency to sorb to organic matter, and its rates of hydrolysis and photodegradation.

QSAR models developed for chlorinated aromatic compounds and pyridine derivatives can provide insights into the likely persistence of this compound. These models generally predict that the presence of chlorine atoms on an aromatic ring increases a compound's persistence by making it more resistant to both biotic and abiotic degradation. The isopropyl group may slightly decrease persistence compared to an unsubstituted pyridine, as it provides an additional site for oxidative attack.

Based on such models, it can be predicted that this compound will exhibit moderate to high persistence in the environment, particularly in soil and sediment where it may be protected from light and microbial activity. Its transformation is likely to be a slow process, leading to the formation of more polar and potentially less toxic degradation products over time.

Future Research Directions and Emerging Paradigms in 2,6 Dichloro 4 Isopropylnicotinonitrile Chemistry

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of 2,6-Dichloro-4-isopropylnicotinonitrile hinges on the selective functionalization of its pyridine (B92270) core. Future advancements will likely stem from the development of sophisticated catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope.

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, remain a fertile ground for innovation. Research into novel phosphine ligands and N-heterocyclic carbenes (NHCs) is anticipated to yield catalysts with superior activity for reactions involving sterically hindered and electronically deactivated substrates like this compound. The development of ligand-controlled systems could enable regioselective coupling at either the C2 or C6 position, a significant challenge in polychlorinated pyridines. Such catalysts could facilitate a range of transformations including Suzuki, Negishi, and Kumada couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Beyond palladium, catalysts based on more abundant and cost-effective metals such as copper, nickel, and iron are gaining prominence. These systems represent a more sustainable approach to synthesis. For instance, copper-mediated reactions could be optimized for the introduction of various nucleophiles, while iron-based catalysts might offer unique reactivity patterns.

Another promising avenue is the application of heterogeneous catalysts, such as magnetic nanoparticles functionalized with catalytically active moieties. These systems offer significant advantages, including ease of separation from the reaction mixture, recyclability, and potential for use in continuous flow reactors, aligning with the principles of green chemistry.

A summary of potential catalytic systems for transforming this compound is presented below.

| Catalytic System | Transformation Type | Potential Advantages |

| Palladium/Novel Ligands | Cross-Coupling (Suzuki, Negishi) | High selectivity, broad substrate scope |

| Copper-based Catalysts | Nucleophilic Substitution | Cost-effective, sustainable |

| Iron-based Catalysts | C-H Activation/Functionalization | Unique reactivity, earth-abundant metal |

| Functionalized Nanoparticles | Various | Recyclable, suitable for flow chemistry |

Discovery of Undiscovered Reactivity Patterns and Synthetic Utilities

While the chlorine and nitrile functionalities of this compound suggest predictable reactivity, there remains significant potential for uncovering novel reaction pathways. The electron-deficient nature of the pyridine ring, exacerbated by the two chlorine atoms and the nitrile group, makes it susceptible to nucleophilic aromatic substitution (SNAr). However, the regioselectivity of such reactions can be complex. Future studies will likely focus on elucidating the factors that govern substitution at the C2 versus C6 position, potentially leading to highly selective and programmable functionalization strategies.

The nitrile group itself is a versatile functional handle. While its conversion to amines, amides, or carboxylic acids is well-established, exploring less common transformations could unlock new synthetic routes. For example, cycloaddition reactions involving the nitrile group could be used to construct novel heterocyclic systems fused to the pyridine core.

Furthermore, the field of C-H activation offers a paradigm shift in synthetic strategy. Research into transition-metal catalyzed C-H functionalization could enable the direct modification of the isopropyl group or even the C5 position of the pyridine ring, bypassing the need for pre-functionalized starting materials. Iridium or ruthenium-based catalysts, known for their efficacy in C-H borylation, could be employed to install a boronic ester, which can then participate in subsequent cross-coupling reactions. This approach would dramatically increase the molecular complexity that can be built upon the this compound scaffold.

Application of Machine Learning and AI in Synthetic Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize synthetic chemistry. For a molecule like this compound, these computational tools can address several key challenges.

ML models, trained on vast datasets of chemical reactions, can predict the outcomes of reactions with a high degree of accuracy. This predictive power can be harnessed to identify the optimal conditions (catalyst, solvent, temperature) for a desired transformation of this compound, minimizing the need for extensive empirical screening. Algorithms can rank potential products from a given set of reactants, guiding chemists toward the most plausible synthetic routes.

Moreover, machine learning can be combined with quantum chemical calculations to build predictive models for reaction yields and selectivity. By analyzing computed transition state energies and other molecular descriptors, ML algorithms can provide quantitative predictions, enabling a more rational and data-driven approach to synthetic planning.

| AI/ML Application | Function | Impact on Research |

| Reaction Outcome Prediction | Predicts major products and yields | Reduces experimental optimization time |

| Retrosynthesis Planning | Proposes novel synthetic routes | Accelerates discovery of complex molecules |

| Condition Optimization | Identifies optimal catalysts and solvents | Improves reaction efficiency and sustainability |

| Reactivity Mapping | Predicts sites of reactivity | Guides selective functionalization strategies |

Interdisciplinary Research with Materials Science for Advanced Applications (Non-biological)

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials, beyond the biological realm. Interdisciplinary collaboration between organic chemists and materials scientists is crucial for unlocking this potential.

The electron-deficient pyridine ring, combined with the potential for extensive π-conjugation through modification at the chloro and nitrile positions, suggests applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The nitrile group can act as an electron-withdrawing unit to tune the electronic properties of the resulting materials.

The ability to introduce various functional groups through the catalytic methods described in section 10.1 opens the door to creating novel polymers. For example, polymerization of suitably functionalized derivatives could lead to materials with interesting thermal, mechanical, or optical properties. The nitrile group can also be a site for post-polymerization modification, allowing for the fine-tuning of material characteristics.

Furthermore, nicotinonitrile derivatives have been explored for their nonlinear optical (NLO) properties. The inherent asymmetry and polarizability of molecules derived from this scaffold could be exploited to create materials that interact with light in unique ways, with potential applications in telecommunications and optical computing. Research in this area would involve synthesizing a library of derivatives and characterizing their photophysical properties to establish structure-property relationships.

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize in the synthesis of 2,6-Dichloro-4-isopropylnicotinonitrile, and how can competing byproducts be minimized?

- Methodological Answer : Key parameters include reaction temperature (typically 60–80°C for nitrile formation), solvent polarity (e.g., DMF or acetonitrile for solubility), and stoichiometric ratios of halogenating agents (e.g., POCl₃ or SOCl₂). Byproducts like dehalogenated intermediates or isomerized products can arise from excessive heating or prolonged reaction times. Use TLC or HPLC to monitor reaction progress . Quenching unreacted reagents with ice-cold water and employing column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity.

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be addressed?

- Methodological Answer :

- NMR : Use deuterated DMSO for solubility. The ¹³C NMR should show distinct peaks for the nitrile group (~110–120 ppm) and aromatic chlorines. Contradictions in integration ratios may arise from residual solvents; ensure thorough drying under vacuum .

- HPLC-MS : A C18 column with acetonitrile/water (70:30) mobile phase resolves impurities. Discrepancies in retention times can indicate isomerization—re-run under gradient conditions .

- X-ray crystallography : Co-crystallize with thiourea derivatives to enhance crystal lattice stability .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Store at 0–6°C in amber glass vials under nitrogen to prevent hydrolysis of the nitrile group. Degradation products (e.g., carboxylic acids) can form in humid environments; conduct monthly FT-IR checks for O-H stretches (~3200 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights guide the regioselective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : The 2- and 6-chloro positions are electronically activated for Suzuki-Miyaura coupling due to conjugation with the nitrile group. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF at 80°C. Competitive binding at the 4-isopropyl group can occur; pre-coordinate the nitrile with Ag₂O to enhance selectivity . Monitor reaction progress via ¹H NMR for aryl proton shifts (δ 7.2–7.8 ppm).

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic hotspots (C-2 and C-6). Solvent effects (e.g., DMSO polarization) can be modeled via COSMO-RS. Validate predictions experimentally by comparing activation energies (Arrhenius plots) for reactions with amines or thiols .

Q. What strategies mitigate cytotoxicity interference when testing this compound in biological assays?

- Methodological Answer : Pre-treat cell lines (e.g., HepG2) with glutathione (1 mM) to scavenge reactive electrophiles. Use LC-MS to quantify intracellular adduct formation. For conflicting IC₅₀ values, normalize data to control compounds with similar logP values (e.g., 4-chlorobenzonitrile) to account for membrane permeability biases .

Q. How should researchers resolve contradictions between theoretical and experimental vibrational spectra?

- Methodological Answer : Discrepancies in IR/Raman peaks (e.g., C≡N stretch at ~2230 cm⁻¹) may arise from anharmonicity or solvent interactions. Recompute spectra with CAM-B3LYP and SMD solvent models. Compare experimental results in multiple solvents (e.g., cyclohexane vs. DMSO) to isolate environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.